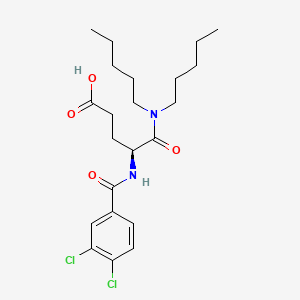

Parvimoside A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Parvimoside A is a natural product found in Apostichopus parvimensis with data available.

科学的研究の応用

1. Chemical Composition and Spectral Evidence

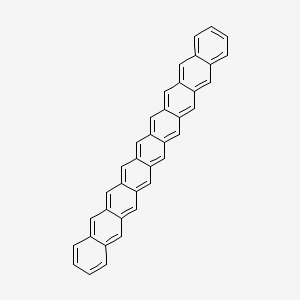

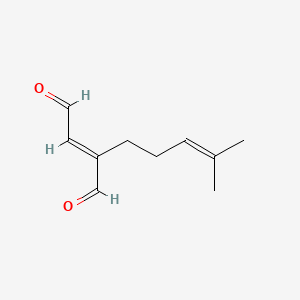

Parvimoside A is a holostan-type triterpenoid oligoglycoside isolated from the sea cucumber Stichopus parvimensis. Its structure and the total assignments of proton and carbon signals were established using spectral evidence, including various NMR spectroscopy techniques and FABMS (Iñiguez-Martínez et al., 2005).

2. Role in Coagulation and Cellular Responses

Protease-activated receptor 2 (PAR2) is influenced by coagulation factors like FVIIa and FXa, which are part of the coagulation cascade. This interaction leads to cellular responses, suggesting this compound's involvement in processes related to coagulation and cellular activation in injury and inflammation contexts (Camerer et al., 2000).

3. Impact on Vascular Endothelial Growth Factor

Research shows that this compound, via PAR2 activation, can lead to the upregulation of vascular endothelial growth factor (VEGF) in human breast cancer cells. This process involves mitogen-activated protein kinase (MAPK) pathways, indicating its potential role in angiogenesis and cancer development (Liu & Mueller, 2006).

4. Therapeutic Potential in Cancer Treatment

Poly(ADP-ribose) polymerase-1 (PARP-1), related to this compound, has been explored as a therapeutic target in cancer. The development of PARP-1 inhibitors has shown promise in clinical trials for cancer therapy, highlighting the potential role of this compound in similar contexts (Ferraris, 2010).

5. Influence on Tissue Factor and Protease-Activated Receptor Signaling

The interaction of tissue factor with coagulation factors, influenced by this compound, supports signaling through protease-activated receptors. This suggests its involvement in regulating the biology of TF-expressing cells in contexts like injury and inflammation (Disse et al., 2010).

6. Role in Vascular Smooth Muscle Cell Migration

This compound is involved in vascular smooth muscle cell migration induced by tissue factor/factor VIIa complex, playing a crucial role in cell migration in this context. This indicates its potential role in vascular health and related pathological conditions (Marutsuka et al., 2002).

特性

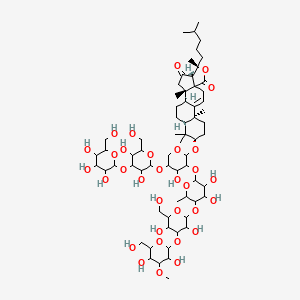

分子式 |

C66H106O32 |

|---|---|

分子量 |

1411.5 g/mol |

IUPAC名 |

(1S,2S,5S,6S,13S,16S,18R)-16-[3-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-ene-4,8-dione |

InChI |

InChI=1S/C66H106O32/c1-25(2)11-10-16-65(8)54-29(71)19-64(7)28-12-13-35-62(4,5)36(15-17-63(35,6)27(28)14-18-66(54,64)61(84)98-65)93-60-53(41(76)34(24-86-60)92-57-47(82)51(39(74)32(22-69)89-57)95-56-44(79)42(77)37(72)30(20-67)88-56)97-55-45(80)43(78)49(26(3)87-55)94-59-48(83)52(40(75)33(23-70)91-59)96-58-46(81)50(85-9)38(73)31(21-68)90-58/h14,25-26,28,30-60,67-70,72-83H,10-13,15-24H2,1-9H3/t26?,28-,30?,31?,32?,33?,34?,35+,36+,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54-,55?,56?,57?,58?,59?,60?,63-,64+,65+,66?/m1/s1 |

InChIキー |

RYTKQFYVSGDKJI-KWCMXZNASA-N |

異性体SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@H]5C4=CCC67[C@]5(CC(=O)[C@@H]6[C@](OC7=O)(C)CCCC(C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CCC67C5(CC(=O)C6C(OC7=O)(C)CCCC(C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O |

同義語 |

parvimoside A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1237321.png)

![N-[(E)-11-[(24Z)-12,16-Dihydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1237323.png)

![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-6-fluoro-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1237327.png)

![N-ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B1237334.png)

![N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide](/img/structure/B1237335.png)

![3,7-dimethylocta-1,6-dien-3-ol;2-(4-methylcyclohex-3-en-1-yl)propan-2-ol;1-methyl-4-propan-2-ylbenzene;2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol;5-methyl-2-propan-2-ylphenol](/img/structure/B1237338.png)